Cas no 25468-44-4 (N-Benzyl-N-hexylamine)
N-Benzyl-N-hexylamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,N-hexyl-
- N-benzylhexan-1-amine
- N-benzyl-N-hexylamine
- A1-10525
- DTXSID60180155
- N-hexylbenzylamine
- N-n-hexylbenzylamine
- AKOS002615410
- CHEMBL1178139
- N-hexyl-benzylamine
- VFZWCTYGZWDQGK-UHFFFAOYSA-N
- CS-0333451
- SCHEMBL2748121
- Benzenemethanamine, N-hexyl-
- 25468-44-4
- N-Benzyl-N-hexylamine
-
- Inchi: 1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
- InChI Key: VFZWCTYGZWDQGK-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)CCCCCC
Computed Properties
- Exact Mass: 191.16753
- Monoisotopic Mass: 191.1674
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 3.6
Experimental Properties
- Density: 0.895
- Boiling Point: 269.9°Cat760mmHg
- Flash Point: 108.6°C
- Refractive Index: 1.497
- PSA: 12.03
N-Benzyl-N-hexylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N185740-250mg |
N-Benzyl-N-hexylamine |
25468-44-4 | 250mg |
$ 415.00 | 2022-06-02 | ||
| TRC | N185740-500mg |
N-Benzyl-N-hexylamine |
25468-44-4 | 500mg |
$ 680.00 | 2022-06-02 |
N-Benzyl-N-hexylamine Related Literature
-
1. Catalytic coupling of nitriles with amines to selectively form imines under mild hydrogen pressureDipankar Srimani,Moran Feller,Yehoshoa Ben-David,David Milstein Chem. Commun. 2012 48 11853
-
Jin Hee Cho,Sangmoon Byun,Ahra Cho,B. Moon Kim Catal. Sci. Technol. 2020 10 4201
-
Yung-Hung Chang,Ching-Feng Fu,Yi-Hong Liu,Shei-Ming Peng,Jwu-Ting Chen,Shiuh-Tzung Liu Dalton Trans. 2009 861
Additional information on N-Benzyl-N-hexylamine
Recent Advances in the Study of N-Benzyl-N-hexylamine (CAS: 25468-44-4) and Its Applications in Chemical Biology and Pharmaceutical Research
N-Benzyl-N-hexylamine (CAS: 25468-44-4) is a secondary amine compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery, catalysis, and material science. Recent studies have explored its potential as a building block for bioactive molecules, highlighting its role in modulating biological pathways and enhancing drug delivery systems. This research brief synthesizes the latest findings on this compound, providing insights into its synthesis, mechanisms of action, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-Benzyl-N-hexylamine as a key intermediate in the synthesis of novel antimicrobial agents. The researchers demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. The study also elucidated the structure-activity relationship (SAR) of these derivatives, paving the way for the design of next-generation antibiotics.
In the field of catalysis, N-Benzyl-N-hexylamine has been employed as a ligand in asymmetric synthesis. A recent ACS Catalysis paper reported its use in copper-catalyzed C-N coupling reactions, achieving high enantioselectivity and yield. This advancement is particularly significant for the pharmaceutical industry, where chiral amines are critical for the production of enantiopure drugs.
Another area of interest is the compound's role in drug delivery systems. A 2024 study in Biomaterials Science explored its incorporation into lipid nanoparticles for targeted delivery of anticancer drugs. The researchers found that N-Benzyl-N-hexylamine-functionalized nanoparticles exhibited improved cellular uptake and reduced off-target effects, suggesting its potential as a versatile tool in nanomedicine.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and scaling up its synthesis for industrial applications. Future research directions may include computational modeling to predict its interactions with biological targets and the development of greener synthetic routes. Overall, N-Benzyl-N-hexylamine continues to be a valuable scaffold in chemical biology and pharmaceutical research, with its full potential yet to be realized.
25468-44-4 (N-Benzyl-N-hexylamine) Related Products
- 2032-33-9(benzyl(propyl)amine)
- 2403-22-7(N-Butylbenzylamine)
- 2905-56-8(1-Benzylpiperidine)
- 10328-34-4(Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)